N~1~-(1-benzyl-4-piperidyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide
Description
N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a complex organic compound that features a piperidine ring, a benzyl group, and a chromen-2-one moiety
Properties
Molecular Formula |
C29H34N2O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide |
InChI |
InChI=1S/C29H34N2O4/c1-20(2)19-34-24-9-10-25-21(3)26(29(33)35-27(25)17-24)11-12-28(32)30-23-13-15-31(16-14-23)18-22-7-5-4-6-8-22/h4-10,17,23H,1,11-16,18-19H2,2-3H3,(H,30,32) |
InChI Key |
LVXYQRTXHQGCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Chromen-2-one Synthesis: The chromen-2-one moiety is synthesized separately through a condensation reaction involving salicylaldehyde and an appropriate diketone.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the chromen-2-one moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromen-2-one moiety.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives at the benzyl group.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the chromen-2-one moiety could modulate enzyme activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
Uniqueness
N-(1-benzylpiperidin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is unique due to the presence of the chromen-2-one moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Chromone moiety : A fused benzopyran structure that contributes to its biological activity.
- Allylic ether group : Enhances the lipophilicity and bioavailability of the compound.
Molecular Formula
The molecular formula of the compound is .
| Property | Value |
|---|---|
| Molecular Weight | 398.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound exhibits activity through various mechanisms, including:
- Receptor Binding : It has been shown to interact with several neurotransmitter receptors, which may contribute to its pharmacological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular signaling and function.
Pharmacological Effects
- Antinociceptive Activity : Studies suggest that the compound may possess analgesic properties, potentially useful in pain management.
- Anti-inflammatory Effects : Preliminary data indicate a reduction in inflammatory markers, suggesting a role in treating inflammatory conditions.
- Neuroprotective Properties : The presence of the piperidine moiety may enhance neuroprotective effects, making it a candidate for neurodegenerative diseases.
Case Studies
-
Study on Pain Relief :
- A study evaluated the analgesic effect of the compound in animal models. Results showed significant pain reduction compared to control groups, indicating its potential as a new analgesic agent.
-
Inflammation Model :
- Inflammation was induced in laboratory rats, and treatment with the compound resulted in decreased edema and lower levels of pro-inflammatory cytokines.
-
Neuroprotection Assessment :
- In vitro studies using neuronal cell cultures demonstrated that the compound could protect against oxidative stress-induced cell death.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the piperidine and chromone portions of the molecule can significantly alter its biological activity. For example, substituents on the chromone ring have been shown to enhance receptor affinity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
